molecular formula C19H22N8O2 B2889559 (4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone CAS No. 1448135-19-0

(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone

Cat. No. B2889559
CAS RN: 1448135-19-0
M. Wt: 394.439
InChI Key: MUMLTRXCRFVEFH-UHFFFAOYSA-N
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Description

The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also includes a triazolopyrimidine moiety .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one in this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of the compound is C11H14N2O2 . The molecular weight is 206.24 . The structure includes a piperazine ring, a triazolopyrimidine moiety, and a hydroxyphenyl group .


Physical And Chemical Properties Analysis

The compound has a density of 1.220±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole moiety is a prominent feature in medicinal chemistry due to its resemblance to the amide bond, offering high chemical stability and the ability to engage in hydrogen bonding . This compound, with its triazole core, could be a valuable scaffold in the development of new drugs, particularly for conditions that require stable and long-lasting medications.

Organic Synthesis

In organic chemistry, the triazole ring serves as a stable building block for constructing more complex molecules. The compound’s inherent stability under both acidic and basic conditions makes it an excellent candidate for reactions that require rigorous conditions .

Polymer Chemistry

The 1,2,3-triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This compound could contribute to the development of new materials with improved performance .

Supramolecular Chemistry

Due to its strong dipole moment and ability to participate in hydrogen bonding, this compound can be used in the design of supramolecular structures, which are large entities formed from smaller units through non-covalent interactions .

Bioconjugation

The compound’s structure allows for bioconjugation applications, where it can be used to attach various biomolecules to one another or to other materials, aiding in targeted drug delivery and diagnostic assays .

Fluorescent Imaging

Compounds containing the 1,2,3-triazole ring have been used in fluorescent imaging techniques, which are crucial for visualizing biological processes in research and medical diagnostics .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-24-17-16(22-23-24)18(21-12-20-17)27-10-13(11-27)19(29)26-8-6-25(7-9-26)14-4-2-3-5-15(14)28/h2-5,12-13,28H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMLTRXCRFVEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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